Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1697150-85-8) is a bicyclic heterocyclic compound featuring a fused triazole-pyrimidine core with an ester functional group at position 4. Its molecular formula is C₈H₁₂N₄O₂, and it has a molecular weight of 196.21 g/mol . This compound serves as a versatile intermediate in medicinal and agrochemical research due to its modifiable scaffold.
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h5-6H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
QJSILWRWGHWGRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC2=NC=NN2C1 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Using Ethyl Cyanoacetate and 3-Amino-1,2,4-Triazole
The most common and efficient preparation method involves the condensation of ethyl cyanoacetate (or ethyl acetoacetate) with 3-amino-1,2,4-triazole under reflux conditions, typically in ethanol or water as solvent. This reaction forms the triazolopyrimidine ring system via cyclization and subsequent ester formation.
-
- Solvent: Ethanol or ethanol/water mixture
- Catalyst: Acetic acid or eco-friendly additives such as trimethylenedipiperidine (TMDP)
- Temperature: Reflux (~65–130 °C depending on catalyst and solvent)
- Reaction Time: 6–18 hours
- Atmosphere: Oxygen or inert atmosphere depending on the protocol
-
- Initial formation of an imine intermediate between the amino group of 3-amino-1,2,4-triazole and the carbonyl group of ethyl cyanoacetate
- Cyclization via nucleophilic attack and ring closure to form the fused triazolopyrimidine heterocycle
- Ester group remains intact at the 6-position
-
- Acetic acid acts as a proton donor to facilitate imine formation and cyclization.
- TMDP serves as a dual solvent-catalyst in molten state, enhancing yield and providing a green chemistry approach by reusable catalyst use.
Use of Trimethylenedipiperidine (TMDP) as Catalyst and Solvent
A notable eco-friendly method employs TMDP as both solvent and catalyst in molten state at moderate temperatures (~65 °C). This method offers high yields (~90%) and easy product isolation by filtration and recrystallization.
-
- Mix equimolar amounts of substituted benzaldehydes, ethyl cyanoacetate, and 3-amino-1,2,4-triazole with TMDP.
- Heat the mixture to molten state (~65 °C) and stir until reaction completion (monitored by TLC).
- Cool and add water to precipitate the product.
- Filter, wash, and recrystallize from ethanol for purity.
-
- High catalytic efficiency and selectivity
- Reusability of catalyst without purification
- Mild reaction conditions
- Environmentally benign compared to Lewis acids
Alternative Methods: Coupling Reactions and Carbonyl Chloride Intermediates
Other synthetic strategies involve the preparation of triazolopyrimidine esters via coupling reactions of triazolopyrimidine carbonyl chlorides with appropriate nucleophiles. These methods are more common for functionalized derivatives rather than the parent ethyl ester.
- Example: Reaction of 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride with ethanol or amines to form esters or amides.
Summary Data Table of Preparation Methods
| Method No. | Starting Materials | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ethyl cyanoacetate + 3-amino-1,2,4-triazole | Acetic acid (6 equiv) | Ethanol | 130 °C (reflux) | 18 h | 70–85 | Classical method, oxygen atmosphere |
| 2 | Ethyl cyanoacetate + 3-amino-1,2,4-triazole | Trimethylenedipiperidine (TMDP) | Molten TMDP | 65 °C | 1–3 h | ~90 | Green catalyst, reusable, eco-friendly |
| 3 | Triazolopyrimidine carbonyl chloride + ethanol | DIPEA or base | Dichloromethane | Room temperature | Few hours | Variable | Used for functionalized derivatives |
Detailed Research Findings
Catalytic Efficiency: TMDP has been demonstrated as an efficient, safe, and recyclable catalyst, providing high yields with minimal byproducts. It avoids the drawbacks of Lewis acids, which often require activation and are sensitive to moisture and coordinating solvents.
Reaction Monitoring and Purification: Reactions are typically monitored by thin-layer chromatography (TLC). Upon completion, solvents are removed under reduced pressure, and the crude product is precipitated by addition of water, filtered, and recrystallized from ethanol to achieve high purity.
Structural Confirmation: The synthesized ethyl 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate is confirmed by spectral methods including NMR, IR, and mass spectrometry, consistent with the expected molecular formula C8H10N4O2 and molecular weight 194.19 g/mol.
Scalability: The methods described are amenable to scale-up for research and industrial applications, particularly the TMDP-catalyzed molten state synthesis, which simplifies workup and catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations at Key Positions
Position 7 Modifications
- Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Incorporation of a phenyl group at position 7 introduces aromatic interactions, while the amino group at position 5 increases polarity. Synthesized using 4,4'-trimethylenedipiperidine as a green additive, this variant demonstrates eco-friendly synthetic advantages .
Position 2 and 5 Modifications
- Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (10): A methyl group at position 5 and phenyl at position 7 improve steric bulk, affecting regioselectivity in Biginelli-like reactions. Synthesized under acidic conditions, this compound highlights the role of reaction environments in structural outcomes .
- 2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a): Replacement of the ester with a carboxamide group enhances hydrogen-bonding and antiproliferative activity, as shown in preliminary evaluations against cancer cell lines .
Functional Group Transformations
Ester vs. Carboxamide Derivatives
- Carboxylate Esters: Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its analogues (e.g., ethyl 7-[(E)-2-(dimethylamino)vinyl] derivatives) retain ester groups, which are critical for metabolic stability and membrane permeability .
- Carboxamides : Derivatives like 5a–v exhibit improved solubility and target affinity due to amide bonds, making them preferable in drug design for interactions with enzymes like ALS (acetolactate synthase) in herbicides .
Physicochemical and Spectroscopic Comparisons
Biological Activity
Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (ETC) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of ETC, focusing on its antimicrobial properties, neuropharmacological effects, and potential applications in treating various diseases.
Chemical Structure and Properties
Molecular Formula : C8H12N4O2
Molecular Weight : 172.21 g/mol
IUPAC Name : this compound
InChI Key : YLOAMUNYZMSNFY-UHFFFAOYSA-N
The compound features a triazolo-pyrimidine framework that enhances its solubility and reactivity. The ethyl and carboxylate groups contribute to its biological activity by influencing interaction with biological targets.
Antimicrobial Properties
ETC exhibits notable antimicrobial activity , particularly against various bacterial and fungal strains. Preliminary studies have demonstrated that derivatives of ETC can inhibit microbial growth by targeting metabolic pathways essential for microbial survival.
| Microbial Strain | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
These findings suggest that ETC derivatives could serve as potential leads for developing new antimicrobial agents.
Neuropharmacological Effects
Recent research has highlighted the neuropharmacological potential of ETC. A study focused on its derivatives as positive modulators of GABAA receptors demonstrated significant anticonvulsant activity. The compounds were tested using the pentylenetetrazole (PTZ) model for epilepsy:
| Compound | ED50 (mg/kg) | Protective Index (PI) |
|---|---|---|
| Compound 5c | 31.81 | 17.22 |
| Compound 5e | 40.95 | 9.09 |
These results indicate that ETC derivatives exhibit lower neurotoxicity compared to traditional anticonvulsants while maintaining efficacy in seizure models.
Case Study: Anticonvulsant Activity
A study published in PubMed assessed the efficacy of various triazolo[1,5-a]pyrimidine derivatives in animal models. The results showed that compounds derived from ETC significantly reduced seizure activity without the associated neurotoxic effects commonly seen with established treatments like phenytoin and carbamazepine .
Case Study: Antiviral Activity
In another investigation, ETC was evaluated for its antiviral properties against influenza A virus. The compound was found to disrupt the interaction between viral proteins essential for replication:
| Compound | IC50 (µM) | CC50 (µM) |
|---|---|---|
| ETC Derivative A | 2.5 | >100 |
| ETC Derivative B | 3.0 | >100 |
These findings suggest that ETC may be a promising candidate for further development as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
